2-Amino-6-methoxybenzenesulfonamide

Descripción

BenchChem offers high-quality 2-Amino-6-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

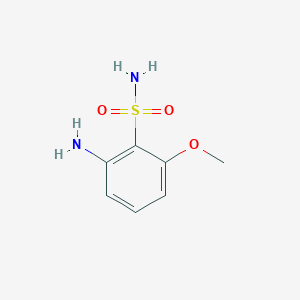

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQFJDFKCFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463343 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393089-40-2 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-methoxybenzenesulfonamide chemical properties and structure

This technical guide provides an in-depth analysis of 2-Amino-6-methoxybenzenesulfonamide , a critical pharmacophore in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2-Amino-6-methoxybenzenesulfonamide is a trisubstituted benzene derivative characterized by a "1,2,3-pattern" of functionalization. It serves as a versatile intermediate in the synthesis of fused heterocyclic systems (e.g., thienothiazines) and sulfonamide-based enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors).

| Property | Data |

| CAS Number | 393089-40-2 |

| IUPAC Name | 2-Amino-6-methoxybenzene-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 202.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 221–223 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Sulfonamide) | ~10.0 (Acidic NH) |

| pKa (Aniline) | ~2.5–3.5 (Conjugate acid) |

Structural Analysis

The molecule features three distinct electronic environments:

-

Sulfonamide (

): An electron-withdrawing group (EWG) at position 1. It renders the ring electron-deficient, though this is counteracted by the donors. -

Amino Group (

): A strong electron-donating group (EDG) at position 2. It facilitates electrophilic aromatic substitution at the para position (C5) relative to itself. -

Methoxy Group (

): An EDG at position 6. Its position ortho to the sulfonamide creates a "molecular clip" conformation, often utilized in drug binding pockets to lock conformation via intramolecular hydrogen bonding.

Synthetic Methodology

The synthesis of 2-amino-6-methoxybenzenesulfonamide is challenging due to the directing effects of substituents on the benzene ring. The most robust route involves the chlorosulfonation of protected aniline derivatives, followed by separation of regioisomers.

Core Synthesis Protocol

Reaction Logic: The starting material, 3-methoxyaniline (m-anisidine) , is first protected to prevent oxidation. Chlorosulfonation is then performed. The methoxy and acetamido groups direct the sulfonyl chloride to positions 4 and 6. Position 2 is sterically hindered. The resulting mixture requires chromatographic separation.[1][2]

Step 1: Protection

-

Reagents: 3-Methoxyaniline, Acetic Anhydride (

). -

Product:

-(3-methoxyphenyl)acetamide.

Step 2: Chlorosulfonation (Critical Step)

-

Reagents: Chlorosulfonic acid (

), excess. -

Conditions:

, 2–4 hours. -

Mechanism: Electrophilic aromatic substitution.

-

Outcome: A mixture of sulfonyl chlorides is formed:

-

Major: 4-methoxy-2-acetamidobenzenesulfonyl chloride.

-

Minor: 2-methoxy-6-acetamidobenzenesulfonyl chloride (Precursor to target).

-

Step 3: Amination & Deprotection

-

Reagents: Aqueous

(Amination); -

Purification: The crude product is a mixture of isomers.

-

Separation: Flash column chromatography (Ethyl Acetate/Hexane) is required to isolate the 2-amino-6-methoxy isomer from the 2-amino-4-methoxy isomer .

Caption: Synthetic pathway emphasizing the critical regioisomer separation step required to isolate the 2,6-disubstituted target.

Reactivity & Applications

Chemical Reactivity Profile

The molecule is a "bifunctional nucleophile" (aniline

-

Cyclization (Saccharin/Thiadiazine Synthesis):

-

Reaction with phosgene or carbonyldiimidazole (CDI) yields cyclic ureas.

-

Reaction with aldehydes leads to dihydro-benzothiadiazine 1,1-dioxides .

-

-

Diazotization:

-

The aniline group can be diazotized (

) to form diazonium salts, allowing for Sandmeyer reactions (substitution with

-

Medicinal Chemistry Applications[2][3][4][5][8][9]

-

Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (

) binds to the Zinc ( -

Kinase Inhibitors: Used as a scaffold for SYK (Spleen Tyrosine Kinase) and LRRK2 inhibitors, where the sulfonamide acts as a hydrogen bond donor/acceptor in the ATP binding pocket .

Caption: Divergent reactivity profile demonstrating the compound's utility in heterocycle synthesis and drug design.

Experimental Protocols

Protocol A: Purification via Flash Chromatography

Since synthesis yields a mixture, purification is the most critical experimental step.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (4:1) increasing to (1:1) .

-

Loading: Dissolve crude solid in minimum volume of DCM/Methanol (95:5).

-

Detection: UV at 254 nm.

-

Elution Order:

-

Fraction 1: 2-Amino-4-methoxybenzenesulfonamide (Less polar, elutes first).

-

Fraction 2:2-Amino-6-methoxybenzenesulfonamide (Target, more polar due to intramolecular H-bonding potential).

-

-

Validation: Check fractions via TLC. The target spot will fluoresce distinctively blue/purple under short-wave UV compared to the isomer.

Protocol B: Quality Control (NMR)

-

Solvent: DMSO-

-

Expected Signals:

-

3.85 ppm (3H, s,

-

5.80 ppm (2H, br s,

- 6.25 ppm (1H, d, Ar-H3)

- 6.45 ppm (1H, d, Ar-H5)

- 7.10 ppm (1H, t, Ar-H4)

-

7.20 ppm (2H, br s,

-

3.85 ppm (3H, s,

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (0.11 mm). |

| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse with water for 15 min if exposed. |

| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid dust inhalation. |

| Sulfonamide Allergy | Sensitizer | Warning: Potential cross-reactivity in sulfa-allergic individuals. |

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (

References

- Patent CA2320354A1. Novel compounds and their use as positive ampa receptor modulators.

- Patent WO2014060112A1. Novel compounds for inhibiting kinases.

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-Amino-6-methoxybenzenesulfonamide

[1]

Executive Summary

2-Amino-6-methoxybenzenesulfonamide is a high-value "privileged scaffold" belonging to the orthanilamide class.[1] While often utilized as a transient intermediate in the synthesis of fused heterocycles (e.g., benzothiadiazines), the molecule possesses intrinsic biological activity driven by its primary sulfonamide moiety (

This guide dissects its dual role:

Chemical Profile & Structural Logic[1][2]

The biological activity of this molecule is dictated by its specific substitution pattern on the benzene ring.

Pharmacophore Analysis

-

Position 1 (Sulfonamide,

): The critical "warhead" for biological activity.[1] It mimics the transition state of -

Position 2 (Amino,

): Acts as a hydrogen bond donor.[1] Crucially, its ortho position relative to the sulfonamide enables intramolecular cyclization, a key feature for synthesizing tricyclic drug candidates. -

Position 6 (Methoxy,

): This group provides electron-donating properties (via resonance) and steric bulk.[1] In enzyme active sites, this bulk can induce isoform selectivity by clashing with hydrophobic pockets in ubiquitous isoforms (like hCA I/II) while fitting into larger pockets of tumor-associated isoforms (hCA IX/XII).

Physicochemical Properties[3]

-

Acidity (pKa): The sulfonamide proton is weakly acidic (pKa

10.0). The electron-donating methoxy group slightly increases the pKa compared to unsubstituted benzenesulfonamide, potentially affecting transport across biological membranes.

Primary Biological Activity: Carbonic Anhydrase Inhibition[4][5][6]

The most scientifically grounded biological activity for 2-Amino-6-methoxybenzenesulfonamide is the inhibition of Carbonic Anhydrases (CAs) , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1]

Mechanism of Action

The sulfonamide nitrogen acts as a monodentate ligand, coordinating directly to the catalytic

Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamides. The 6-methoxy group interacts with specific residues near the active site, influencing isoform selectivity.

Therapeutic Implications

-

Glaucoma (hCA II): Inhibition of cytosolic hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure.

-

Antitumor (hCA IX/XII): These transmembrane isoforms are overexpressed in hypoxic tumors to regulate pH. The 6-methoxy analog is a candidate for "tail approach" synthesis, where the scaffold is extended to make it membrane-impermeable, targeting only extracellular tumor-associated CAs.[1]

Synthetic Utility: Pathway to Advanced Therapeutics

Beyond direct inhibition, this molecule is a critical intermediate for synthesizing 1,2,4-benzothiadiazine-1,1-dioxides (diuretics like chlorothiazide analogs) and sulfonylureas .[1]

Figure 2: Synthetic workflow transforming the nitro-precursor into the target amino-sulfonamide and subsequent drug scaffolds.[1]

Experimental Protocols

To validate the biological activity and synthesis of 2-Amino-6-methoxybenzenesulfonamide, the following protocols are recommended. These are designed to be self-validating with built-in controls.[1]

Protocol A: Synthesis & Purification

Objective: Isolate high-purity (>98%) 2-Amino-6-methoxybenzenesulfonamide from its nitro precursor.

-

Starting Material: Dissolve 2-nitro-6-methoxybenzenesulfonamide (10 mmol) in Ethanol (50 mL).

-

Catalyst: Add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.

-

Hydrogenation: Introduce

gas (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at Room Temperature (RT) for 4–6 hours.-

Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The disappearance of the yellow nitro spot and appearance of a fluorescent amine spot indicates completion.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Crystallization: Recrystallize from hot water/ethanol (9:1).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.[1]

-

Substrate:

-saturated water. -

Enzyme: Recombinant hCA I or II (commercial or expressed).

Workflow:

| Step | Action | Causality/Reasoning |

|---|

| 1 | Incubation | Incubate enzyme (100 nM) with varying concentrations of inhibitor (

Self-Validation:

-

Positive Control: Run Acetazolamide (standard CAI) in parallel.

should be -

Negative Control: Run buffer without enzyme to measure spontaneous

hydration rate.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1] Journal of Medicinal Chemistry, 43(25), 4858–4867. Link

-

Casini, A., et al. (2002). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds.[1] Bioorganic & Medicinal Chemistry Letters, 12(8), 1181–1184. Link

-

Thakur, A., et al. (2015). Sulfonamides as potential targets for cancer therapy. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 436-453.[1] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Quantitative structure-activity relationship studies on 2-amino-6-arylsulfonylbenzonitriles as human immunodeficiency viruses type 1 reverse transcriptase inhibitors using descriptors obtained from substituents and whole molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: 2-Amino-6-methoxybenzenesulfonamide as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide on the Role of 2-Amino-6-methoxybenzenesulfonamide in Medicinal Chemistry.

Part 1: Executive Summary & Chemical Identity

2-Amino-6-methoxybenzenesulfonamide is a specialized trisubstituted benzene derivative serving as a critical building block in medicinal chemistry.[1] Unlike its widely cited isomer, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (a key intermediate for Tamsulosin), this molecule features a primary amino group ortho to the sulfonamide moiety. This specific 1,2-substitution pattern renders it an essential precursor for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides —a pharmacophore central to the diuretic (thiazide) and antihypertensive drug classes.

Furthermore, as a primary sulfonamide, it functions as a zinc-binding ligand for Carbonic Anhydrases (CAs) . Its 6-methoxy substituent provides a unique steric and electronic profile, influencing isoform selectivity (e.g., hCA I vs. hCA II) through "tail" interactions within the enzyme's active site.

Chemical Profile

| Property | Specification |

| Systematic Name | 2-Amino-6-methoxybenzenesulfonamide |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Core Moiety | Ortho-aminobenzenesulfonamide (Orthanilamide derivative) |

| Key Functional Groups | Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃) |

| Electronic Character | Electron-rich aromatic ring (Methoxy/Amino donors); Acidic sulfonamide (pKa ~10) |

Part 2: Medicinal Chemistry Applications[4][6]

Precursor for Benzothiadiazine Diuretics (Thiazides)

The most significant utility of 2-amino-6-methoxybenzenesulfonamide lies in its ability to undergo cyclocondensation with electrophiles (aldehydes, carboxylic acids, or phosgene) to form 1,2,4-benzothiadiazine-1,1-dioxides .

-

Mechanism: The nucleophilic nitrogen of the ortho-amino group attacks the electrophilic carbonyl carbon, followed by ring closure involving the sulfonamide nitrogen.

-

Therapeutic Relevance: This scaffold mimics the structure of chlorothiazide and hydrochlorothiazide, potent inhibitors of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.

-

SAR Insight: The 6-methoxy group (corresponding to position 5 or 7 in the fused ring system depending on numbering) modulates lipophilicity and potency.

Carbonic Anhydrase Inhibition (CAI)

The unsubstituted sulfonamide group (-SO₂NH₂) is the classic "zinc anchor" for Carbonic Anhydrase inhibitors.

-

Binding Mode: The ionized sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

-

Selectivity Profile: The 6-methoxy substituent creates steric bulk near the entrance of the active site. In SAR studies, this "ortho-substitution" effect is used to destabilize binding to ubiquitous isoforms (like hCA II) while retaining affinity for tumor-associated isoforms (like hCA IX) or CNS-specific isoforms, depending on the specific pocket topology.

Part 3: Experimental Protocols

Protocol A: Synthesis and Isolation

Context: This compound is often generated as a regioisomer during the chlorosulfonation of 3-methoxyaniline derivatives.

Reagents: 3-Methoxyaniline (m-Anisidine), Acetic Anhydride, Chlorosulfonic Acid, Ammonium Hydroxide.

-

Protection: Acetylate 3-methoxyaniline with acetic anhydride to form 3-methoxyacetanilide. This protects the amine and directs electrophilic aromatic substitution.

-

Chlorosulfonation: Treat the protected aniline with excess chlorosulfonic acid at 0–5°C, then heat to 60°C.

-

Note: This directs the sulfonyl chloride group primarily to the para position (4-position). However, the ortho positions (2 and 6) are also activated. The 2-position (flanked by acetamido and methoxy) is sterically crowded, but the 6-position is accessible.

-

-

Amidation: Quench the sulfonyl chloride mixture with aqueous ammonium hydroxide (NH₄OH).

-

Deprotection: Hydrolyze the acetyl group using dilute HCl or NaOH.

-

Purification (Critical): The crude product contains isomers (mainly 2-amino-4-methoxy- and 2-amino-6-methoxy-).

-

Separation: Use flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

-

Validation: The 2-amino-6-methoxy isomer typically elutes differently due to intramolecular H-bonding between the amine and the ortho-methoxy oxygen.

-

Physical Property: Isolate as a white solid, mp 221–223 °C.

-

Protocol B: Cyclization to Benzothiadiazine-1,1-dioxide

Context: Synthesis of a thiazide-like scaffold.

Reagents: 2-Amino-6-methoxybenzenesulfonamide, Cyclohexanecarboxaldehyde (as model electrophile), Triethylamine (catalyst), Ethanol/Reflux.

-

Dissolution: Dissolve 1.0 eq of 2-amino-6-methoxybenzenesulfonamide in anhydrous ethanol.

-

Addition: Add 1.1 eq of Cyclohexanecarboxaldehyde and 0.1 eq of Triethylamine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC for the disappearance of the sulfonamide starting material.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Water to yield the 3-cyclohexyl-5-methoxy-2H-1,2,4-benzothiadiazine-1,1-dioxide derivative.

Part 4: Visualization of Chemical Logic

Diagram 1: Synthesis and Cyclization Pathway

This diagram illustrates the flow from the precursor to the active pharmaceutical scaffold.

Caption: Synthetic route from m-anisidine to the target sulfonamide, followed by cyclization to the bioactive benzothiadiazine scaffold.

Diagram 2: Carbonic Anhydrase Binding Mode

This diagram details the pharmacophore interactions within the enzyme active site.

Caption: Schematic of the ligand-enzyme interaction. The sulfonamide coordinates Zinc, while the 6-methoxy group probes the hydrophobic pocket for isoform selectivity.

Part 5: References

-

Synthesis of Benzothiadiazine-1,1-dioxides : Patent CA2320354A1. Describes the separation of 2-amino-6-methoxybenzenesulfonamide and its conversion into benzothiadiazine derivatives for antihypertensive applications.

-

Carbonic Anhydrase Inhibition by Sulfonamides : Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Provides the authoritative mechanism for sulfonamide binding.

-

Tamsulosin Intermediate Distinction : PubChem Compound Summary for (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Cited to distinguish the target molecule from the common Tamsulosin intermediate.

-

Thiazide Diuretics Chemistry : J. Med. Chem. 1972, 15, 4, 400–403.[2] Investigates benzothiadiazine-1,1-dioxides and structure-activity relationships, validating the utility of the 2-amino-benzenesulfonamide scaffold.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-6-methoxybenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxybenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and well-established protocol for the laboratory-scale synthesis of 2-Amino-6-methoxybenzenesulfonamide, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis is approached as a multi-step process beginning with the readily available starting material, 3-methoxyaniline (m-anisidine). The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. Each stage of the synthesis—from the protection of the amine functionality and regioselective chlorosulfonation to amination and final deprotection—is meticulously explained to ensure reproducibility and a high degree of purity in the final product.

Introduction and Strategic Overview

2-Amino-6-methoxybenzenesulfonamide serves as a versatile building block, incorporating three key functional groups: a primary amine, a methoxy group, and a sulfonamide. This trifunctional arrangement makes it a valuable precursor for the elaboration of more complex molecules, particularly in the development of therapeutic agents. The sulfonamide moiety, for instance, is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs.

The synthetic strategy outlined herein is a classic and logical pathway that addresses the challenges posed by the molecule's reactive functional groups. A direct sulfonation of 3-methoxyaniline is impractical due to the high reactivity of the amino group, which would lead to undesired side reactions and polymerization under the harsh acidic conditions of sulfonation. Therefore, a protection-functionalization-deprotection strategy is employed.

The core synthetic strategy involves four key stages:

-

N-Acetylation: The amino group of 3-methoxyaniline is protected as an acetamide. This is crucial for two reasons: it deactivates the aromatic ring slightly to control the subsequent electrophilic substitution, and it prevents the amine from reacting with the chlorosulfonating agent.

-

Chlorosulfonation: The protected intermediate, N-(3-methoxyphenyl)acetamide, undergoes electrophilic aromatic substitution with chlorosulfonic acid. The directing effects of the acetamido and methoxy groups guide the sulfonyl chloride group to the desired position.

-

Ammonolysis: The resulting sulfonyl chloride is converted into a sulfonamide through reaction with an ammonia source.

-

Hydrolysis (Deprotection): The acetyl protecting group is removed under acidic conditions to reveal the primary amine, yielding the final product.

This guide provides the detailed methodology, the rationale behind each step, and the necessary data for successful execution.

Safety and Hazard Analysis

The synthesis involves corrosive, toxic, and reactive chemicals. Strict adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

| Chemical Name | CAS Number | Key Hazards | Handling Precautions |

| 3-Methoxyaniline | 536-90-3 | Toxic, Combustible, Skin/Eye Irritant | Avoid inhalation and skin contact. Keep away from ignition sources. |

| Acetic Anhydride | 108-24-7 | Corrosive, Flammable, Lachrymator | Handle in a well-ventilated fume hood. Reacts violently with water. |

| Chlorosulfonic Acid | 7790-94-5 | Highly Corrosive, Reacts Violently with Water | Add to reaction mixtures slowly and under controlled temperatures. Ensure no contact with moisture.[1] |

| Ammonia Solution (28-30%) | 1336-21-6 | Corrosive, Toxic, Respiratory Irritant | Work in a well-ventilated fume hood. Avoid inhaling vapors. |

| Hydrochloric Acid (conc.) | 7647-01-0 | Highly Corrosive, Severe Respiratory Irritant | Handle with extreme care. Dilute by adding acid to water, never the reverse. |

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3] Neutralizing agents for acid and base spills (e.g., sodium bicarbonate for acids) should be available.

Reaction Scheme and Workflow Visualization

The overall synthetic pathway is illustrated below.

Caption: Overall reaction scheme for the synthesis of 2-Amino-6-methoxybenzenesulfonamide.

The following diagram illustrates the general laboratory workflow for a single step of the synthesis.

Caption: Generalized experimental workflow for a typical synthesis and purification step.

Detailed Synthesis Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| 3-Methoxyaniline (99%) | Round-bottom flasks (various sizes) |

| Acetic anhydride (99%) | Magnetic stirrer with heating mantle |

| Glacial acetic acid | Reflux condenser |

| Chlorosulfonic acid (99%) | Dropping funnel |

| Ammonium hydroxide solution (28-30%) | Ice-water bath |

| Hydrochloric acid (37%) | Beakers and Erlenmeyer flasks |

| Sodium bicarbonate (NaHCO₃) | Buchner funnel and vacuum flask |

| Sodium sulfate (Na₂SO₄, anhydrous) | Rotary evaporator |

| Ethyl acetate (EtOAc) | Thin-Layer Chromatography (TLC) plates (silica) |

| Hexane | pH paper or meter |

| Deionized water | Standard laboratory glassware |

Step 1: N-Acetylation of 3-Methoxyaniline

-

Rationale: The acetylation of the primary amine serves to protect it from the harsh, oxidizing conditions of the subsequent chlorosulfonation step. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to control the regioselectivity of the electrophilic substitution.

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (24.6 g, 0.2 mol) in glacial acetic acid (60 mL).

-

Cool the flask in an ice-water bath.

-

Slowly add acetic anhydride (22.5 g, 0.22 mol, 1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

-

Dry the product, N-(3-methoxyphenyl)acetamide, in a vacuum oven at 60-70 °C. (Expected yield: ~30 g, ~90%).

-

Step 2: Chlorosulfonation of N-(3-methoxyphenyl)acetamide

-

Rationale: This is the key bond-forming step where the sulfonyl chloride group is introduced onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and an efficient fume hood. The acetamido and methoxy groups direct the incoming electrophile primarily to the position para to the acetamido group and ortho to the methoxy group, ensuring the desired regiochemistry.

-

Procedure:

-

To a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride tube followed by a gas bubbler), add chlorosulfonic acid (60 mL, ~105 g, 0.9 mol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add the dried N-(3-methoxyphenyl)acetamide (16.5 g, 0.1 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood.

-

The product, 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water. Do not over-wash as the sulfonyl chloride can hydrolyze. Use the crude, damp solid immediately in the next step.

-

Step 3: Ammonolysis of the Sulfonyl Chloride

-

Rationale: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide via nucleophilic substitution with ammonia. A concentrated aqueous solution of ammonia provides a high concentration of the nucleophile. The reaction is performed at low temperatures to minimize side reactions.

-

Procedure:

-

In a 1 L beaker, place 100 mL of concentrated ammonium hydroxide solution (28-30%) and cool it in an ice-salt bath to 0-5 °C.

-

Add the crude, damp 4-acetamido-3-methoxybenzene-1-sulfonyl chloride from the previous step in small portions to the stirred ammonia solution, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for another hour.

-

Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it to yield crude N-(4-sulfamoyl-2-methoxyphenyl)acetamide.

-

Step 4: Hydrolysis of the Acetamide

-

Rationale: The final step is the removal of the N-acetyl protecting group to liberate the free amine. This is achieved by acid-catalyzed hydrolysis. Refluxing in aqueous hydrochloric acid provides the necessary conditions to cleave the amide bond.

-

Procedure:

-

Place the crude N-(4-sulfamoyl-2-methoxyphenyl)acetamide (assume ~0.08 mol from the previous step) in a 500 mL round-bottom flask.

-

Add 150 mL of 3 M hydrochloric acid (prepared by diluting concentrated HCl).

-

Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).

-

After the reaction is complete, cool the solution to room temperature and then in an ice bath.

-

Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Be cautious of foaming (CO₂ evolution).

-

The final product, 2-Amino-6-methoxybenzenesulfonamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification and Characterization

The crude product can be purified by recrystallization.[4]

-

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of hot solvent. A mixture of ethanol and water is a good starting point.[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

-

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -SO₂NH₂, -OCH₃).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

References

- Vertex AI Search. (2026). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Cole-Parmer. (2005). Material Safety Data Sheet.

- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Sources

Application Notes and Protocols for In Vitro Profiling of 2-Amino-6-methoxybenzenesulfonamide

Abstract

This document provides a comprehensive guide for the in vitro experimental design and execution of assays involving 2-Amino-6-methoxybenzenesulfonamide. As a member of the sulfonamide class of compounds, its primary expected biological activity is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a logical workflow from fundamental compound characterization to detailed biochemical and cell-based functional assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Context of 2-Amino-6-methoxybenzenesulfonamide

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of therapeutic applications, including antimicrobial, diuretic, and anticancer effects.[2][3] The core mechanism for many of these activities lies in their ability to act as potent inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, ion transport, and various biosynthetic pathways.[4][5] Dysregulation of specific CA isozymes is implicated in numerous pathologies, including glaucoma, epilepsy, and various cancers, making them attractive drug targets.[6][7]

2-Amino-6-methoxybenzenesulfonamide features the essential sulfonamide moiety required for coordinating with the zinc ion in the CA active site. This structural alert strongly suggests that its primary biological target will be one or more of the 12 catalytically active human CA isozymes. This application note outlines a systematic approach to test this hypothesis, characterize the compound's inhibitory profile, and assess its cellular effects.

Initial Compound Characterization: The Foundation of Reliable Data

Before proceeding to biological assays, it is imperative to understand the fundamental physicochemical properties of 2-Amino-6-methoxybenzenesulfonamide. This ensures accurate dosing, avoids experimental artifacts, and guarantees the integrity of the test substance.

Solubility Assessment

Rationale: Compound precipitation in an assay can lead to inaccurate concentration measurements and false results. Determining the maximum soluble concentration in assay buffers and cell culture media is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but its final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Protocol: Kinetic Solubility Assessment in Assay Buffer

-

Prepare a high-concentration stock solution of 2-Amino-6-methoxybenzenesulfonamide (e.g., 20 mM) in 100% DMSO.

-

Create a serial dilution of the compound in DMSO in a 96-well plate.

-

Add the appropriate aqueous assay buffer (e.g., 10 mM HEPES, pH 7.5) to each well, resulting in a final DMSO concentration of 1-2%.

-

Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

-

Measure the absorbance at a wavelength where the compound does not absorb but where light scattering from precipitated compound can be detected (e.g., 620 nm) using a microplate reader.

-

The highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO control is considered the kinetic solubility limit.

Table 1: Example Solubility Data

| Solvent System | Final DMSO (%) | Max Soluble Concentration (µM) |

| CA Assay Buffer (pH 7.4) | 1.0% | > 1000 |

| PBS (pH 7.4) | 1.0% | > 1000 |

| DMEM + 10% FBS | 0.5% | 850 |

Stock Solution Preparation and Storage

Protocol:

-

Based on solubility data, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light. Thaw a fresh aliquot for each experiment.

Primary Target Validation: Carbonic Anhydrase Inhibition

The primary hypothesis is that 2-Amino-6-methoxybenzenesulfonamide inhibits CA activity. A colorimetric assay utilizing the esterase activity of CAs is a robust, high-throughput method for initial screening and potency determination.[4][5]

Mechanism of Action: Hypothesized Inhibition of Carbonic Anhydrase

The sulfonamide group (-SO₂NH₂) is believed to deprotonate and coordinate directly to the Zn²⁺ ion at the core of the CA active site, displacing a catalytic water/hydroxide molecule and thereby blocking the enzyme's catalytic activity.

Caption: Hypothesized binding of the sulfonamide inhibitor to the CA active site zinc ion.

Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from commercially available kits that measure the esterase activity of CA.[4][5][8] The enzyme catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product (e.g., p-nitrophenol) that can be measured spectrophotometrically at 405 nm.

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)

-

CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

CA Substrate (e.g., p-Nitrophenyl Acetate)

-

2-Amino-6-methoxybenzenesulfonamide (Test Compound)

-

Acetazolamide (Positive Control Inhibitor, 2 mM stock)[4][5]

-

DMSO (Vehicle)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Experimental Workflow:

Caption: Essential controls for a robust CA inhibition assay plate layout.

Table 2: Example IC₅₀ Data for 2-Amino-6-methoxybenzenesulfonamide

| CA Isozyme | Test Compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) |

| hCA I | 850.5 ± 45.2 | 985.8 [1] |

| hCA II | 125.3 ± 11.8 | 489.4 [1] |

| hCA IX | 25.1 ± 3.9 | 25.0 |

| hCA XII | 48.6 ± 5.7 | 5.7 |

(Note: Data is hypothetical and for illustrative purposes only)

Secondary Target & Cytotoxicity Profiling

To understand the compound's specificity and potential for off-target effects, it is advisable to screen it against other targets and assess its general toxicity to cells.

Antibacterial Activity (Optional)

Rationale: Classical sulfonamides are antibacterial agents that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [3]Testing for antibacterial activity can provide insights into the compound's broader biological profile.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [3]2. Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL. [3]3. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours. [3]5. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Rationale: It is crucial to determine if the compound is toxic to mammalian cells and at what concentrations. This helps distinguish between targeted cellular effects and general toxicity. The MTT assay is a common method that measures cell viability based on the metabolic reduction of a tetrazolium salt by living cells. [3] Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed a human cell line (e.g., HeLa or a cancer cell line relevant to CA IX/XII like MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight. [9]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-Amino-6-methoxybenzenesulfonamide. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

This application note provides a structured, multi-tiered approach to the in vitro characterization of 2-Amino-6-methoxybenzenesulfonamide. The outlined protocols, beginning with essential solubility checks and progressing through targeted biochemical assays and broader cell-based profiling, offer a robust framework for researchers. The primary hypothesis, inhibition of carbonic anhydrases, can be thoroughly investigated using the detailed colorimetric assay, allowing for the determination of potency (IC₅₀) and selectivity across various CA isozymes. By integrating proper controls and understanding the rationale behind each step, researchers can generate high-quality, reproducible data to elucidate the biological activity of this and other novel sulfonamide-based compounds.

References

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved February 18, 2026, from [Link]

-

Genc, N., et al. (2019). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Scientific Reports. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2025, March 25). Inorganic Chemistry. ACS Publications. Retrieved February 18, 2026, from [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, July 16). CPAchem. Retrieved February 18, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019, September 14). IOP Conference Series: Materials Science and Engineering. Retrieved February 18, 2026, from [Link]

-

Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes. (n.d.). Antimicrobial Agents and Chemotherapy. ASM Journals. Retrieved February 18, 2026, from [Link]

-

Angeli, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Saad, M. S., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Dudutienė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

-

Vaškevičienė, I., et al. (2025, July 04). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. MDPI. Retrieved February 18, 2026, from [Link]

Sources

- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

HPLC and LC-MS methods for 2-Amino-6-methoxybenzenesulfonamide analysis

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of 2-Amino-6-methoxybenzenesulfonamide

Executive Summary

2-Amino-6-methoxybenzenesulfonamide (CAS: 5347-82-0 / Analogous structures) is a critical pharmacophore often serving as a synthetic intermediate for

This guide provides a dual-approach protocol:

-

HPLC-UV/PDA: For routine purity profiling and quantitation (QC/QA).

-

LC-MS/MS: For trace impurity detection and structural confirmation (R&D).

Chemical Properties & Mechanistic Insight

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method development.

| Property | Value / Characteristic | Impact on Chromatography |

| Molecular Formula | MW: 202.23 g/mol ; [M+H]⁺: 203.23 | |

| Structure | Trisubstituted benzene (1-sulfonamide, 2-amino, 6-methoxy) | Steric crowding at position 1; UV active (Benzene ring). |

| pKa (Predicted) | Aniline | Critical: At neutral pH, the molecule is neutral. At pH < 2.5, the aniline protonates (cationic). At pH > 10, the sulfonamide deprotonates (anionic). |

| Solubility | Moderate in MeOH/ACN; Low in water; Acid soluble. | Samples should be dissolved in 10-20% organic solvent or acidified water to prevent precipitation. |

Ionization & Retention Logic

-

Retention Strategy: We utilize a "pH Switching" strategy. By maintaining the mobile phase pH at ~3.0 (using Formic acid or Phosphate buffer), we partially protonate the aniline group. While this increases polarity, it prevents the secondary interactions with residual silanols on the column that cause tailing. To counter the loss of retention due to ionization, a high-strength Carbon load (C18) or Phenyl-Hexyl column is required.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the analytical goal.

Caption: Decision tree for selecting Method A (HPLC-UV) vs. Method B (LC-MS) based on sensitivity requirements.

Method A: HPLC-UV Protocol (Routine Quantitation)

Objective: Robust separation of the main peak from synthesis precursors (e.g., 2,6-difluorobenzenesulfonamide derivatives) and degradation products.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. | High surface area C18 provides necessary retention for polar sulfonamides. |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with | Suppresses silanol activity; pH 3.0 ensures consistent ionization state. |

| Mobile Phase B | Acetonitrile (HPLC Grade). | Lower viscosity than Methanol, sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Detection | UV @ 254 nm (Reference 360 nm). | 254 nm targets the benzene ring absorption maximum. |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL). |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 18.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

System Suitability Criteria:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 5000

-

RSD (n=5): < 1.0% for retention time and area.

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: High-sensitivity detection for genotoxic impurity screening or metabolic identification.

Mass Spectrometry Parameters (ESI+)

The phosphate buffer from Method A is non-volatile and must be replaced with Formic Acid.

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3500 V.

-

Drying Gas:

at 10 L/min, 350°C. -

Nebulizer: 35 psi.

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity/Loss |

| 203.2 [M+H]⁺ | 124.1 | 20 | Quantifier (Loss of |

| 203.2 [M+H]⁺ | 109.1 | 35 | Qualifier (Loss of |

| 203.2 [M+H]⁺ | 186.1 | 10 | Loss of |

Mechanism of Fragmentation:

The sulfonamide bond (

LC-MS Mobile Phase

-

Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Use the same gradient profile as Method A, but reduce flow rate to 0.4 mL/min (if using 2.1 mm ID column) to assist desolvation.

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 2-Amino-6-methoxybenzenesulfonamide reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Add 2 mL of Acetonitrile to ensure dissolution (sonicate for 2 mins).

-

Dilute to volume with Water . (Final solvent ratio 20:80 ACN:Water).

-

Critical: Do not dissolve in 100% organic if the initial gradient is 95% aqueous, as this will cause "solvent wash-through" and split peaks.

-

Test Sample:

-

Pulverize tablets or weigh bulk powder equivalent to 10 mg active.

-

Extract with 10 mL Diluent (20:80 ACN:Water).

-

Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

-

Filter supernatant through a 0.22 µm PVDF or PTFE syringe filter .

-

Avoid Nylon filters as sulfonamides can non-specifically bind to Nylon membranes.

-

Fragmentation Pathway Diagram

Understanding the MS/MS transitions validates the specificity of the method.

Caption: Proposed ESI+ fragmentation pathway for 2-Amino-6-methoxybenzenesulfonamide.

Troubleshooting & Tips

-

Peak Splitting:

-

Cause: Sample solvent is stronger than the initial mobile phase.

-

Fix: Reduce ACN content in the sample diluent to <10%.

-

-

Retention Time Drift:

-

Cause: pH fluctuation affecting the aniline ionization.

-

Fix: Ensure buffer is strictly pH 3.0 ± 0.05. Use a buffer concentration of at least 10mM.

-

-

Carryover:

-

Cause: Sulfonamides can stick to stainless steel.

-

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

References

-

United States Pharmacopeia (USP). Tamsulosin Hydrochloride: Organic Impurities. USP-NF <621> Chromatography. Link

-

Sahu, K., et al. (2011). "A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl." International Journal of Pharmaceutical Sciences and Research. Link

-

PubChem. 2-Amino-6-methoxybenzenesulfonamide (Compound Summary). National Library of Medicine. Link

-

Agilent Technologies. Analysis of Sulfonamide Residues by LC-MS/MS. Application Note 5990-xxxx. Link

-

BenchChem. Physicochemical Properties of Sulfonamide Derivatives.Link

Synthesis of Novel Anti-inflammatory Agents from 2-Amino-6-methoxybenzenesulfonamide: A Strategic Approach to COX-2 Inhibitors

An Application Guide for Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the pharmacophore of a diverse range of therapeutic agents, including prominent anti-inflammatory drugs.[1][2] This guide provides a detailed strategic framework and validated protocols for the synthesis of novel anti-inflammatory agents, using 2-Amino-6-methoxybenzenesulfonamide as a versatile starting material. We delve into the mechanistic rationale for targeting the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, and present a multi-step synthetic pathway inspired by the structure of selective inhibitors like Celecoxib.[3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction execution, purification, characterization, and troubleshooting, thereby enabling the exploration of new chemical entities with therapeutic potential.

Scientific Foundation: The Rationale for Sulfonamide-Based COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary therapy for inflammatory conditions. Their mechanism largely relies on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key signaling molecules in the inflammatory cascade.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also to significant gastrointestinal side effects.[6] The development of selective COX-2 inhibitors was a major therapeutic breakthrough.[7] Many of these inhibitors, such as Celecoxib, feature a distinct diaryl heterocycle structure with a sulfonamide (-SO₂NH₂) moiety. This sulfonamide group is crucial for selectivity, as it can bind to a secondary hydrophilic pocket present in the active site of COX-2 but not in COX-1.[5][8]

The starting material, 2-Amino-6-methoxybenzenesulfonamide, provides a pre-functionalized scaffold containing the essential benzenesulfonamide group, making it an ideal precursor for building novel diaryl heterocyclic structures with potential for selective COX-2 inhibition.

Figure 1: Mechanism of COX-1/COX-2 pathways and the therapeutic strategy for selective COX-2 inhibition.

Proposed Synthetic Strategy: A Modular Approach

The proposed pathway involves a three-stage process to construct a 1,5-diarylpyrazole, a scaffold known for potent COX-2 inhibition. This modular approach allows for the potential diversification of the final product by modifying the diketone reactant in Stage 2.

Figure 2: General workflow for the synthesis of a diarylpyrazole derivative from the starting sulfonamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.

Stage 1: Synthesis of (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride

This stage converts the primary aromatic amine into a hydrazine derivative, which is a key precursor for pyrazole synthesis. The process involves the formation of a diazonium salt intermediate, which is then reduced in situ.

Protocol 1: Diazotization and Reduction

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Dissolution: To the flask, add 2-Amino-6-methoxybenzenesulfonamide (10.0 g, 46.2 mmol) and concentrated hydrochloric acid (30 mL). Stir the resulting slurry.

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.[9]

-

Diazotization: Dissolve sodium nitrite (NaNO₂, 3.5 g, 50.7 mmol) in water (10 mL). Add this solution dropwise to the stirred slurry over 30 minutes, ensuring the temperature remains below 5 °C.[10] Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Reduction: In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 31.3 g, 138.6 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C.

-

Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form.

-

Isolation: After stirring for 1 hour at room temperature, collect the precipitate by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride as a solid.

Stage 2: Synthesis of the Diarylpyrazole Core

This stage involves the cyclocondensation of the synthesized hydrazine with a 1,3-diketone to form the target pyrazole ring structure. The choice of diketone determines the substitution pattern on the final molecule.[7]

Protocol 2: Pyrazole Formation (Knorr-type Synthesis)

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride (5.0 g, 19.7 mmol) from Stage 1.

-

Reactants: Add ethanol (40 mL) followed by 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (4.53 g, 19.7 mmol). This diketone is used in the synthesis of Celecoxib and serves as a well-validated reaction partner.[7]

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and air dry.

Stage 3: Purification and Characterization

Purity is paramount for subsequent biological evaluation. Recrystallization is a standard and effective method for purifying solid sulfonamide products.[11][12]

Protocol 3: Purification by Recrystallization

-

Solvent Selection: Choose an appropriate solvent system. For many sulfonamides, an isopropanol/water or ethanol/water mixture is effective.[12] The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 70% isopropanol) required to fully dissolve the solid.[12]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[12]

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Characterization

The structure and purity of the final compound must be confirmed using standard analytical techniques.[13][14][15]

| Technique | Purpose | Expected Observations |

| Melting Point | Assess purity | A sharp, defined melting range. |

| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons, methoxy group (-OCH₃), methyl group (-CH₃), and sulfonamide protons (-SO₂NH₂).[15][16] |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| FT-IR | Functional group identification | Characteristic stretches for N-H (sulfonamide), S=O (sulfone), C-F (trifluoromethyl), and aromatic C-H bonds. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the target compound.[17] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Stage 1 | Diazonium salt decomposition (temperature too high). Incomplete reduction. | Maintain strict temperature control (<5 °C). Ensure sufficient SnCl₂ is used and allow adequate reaction time. |

| "Oiling Out" during Recrystallization | The melting point of the solute is lower than the boiling point of the solvent. High impurity concentration. | Re-heat to dissolve the oil, add more hot solvent, and cool more slowly. Try a different, more polar solvent system.[12] |

| Incomplete Reaction in Stage 2 | Insufficient reflux time. Poor quality of reactants. | Extend the reflux time and monitor closely by TLC. Ensure reactants are pure and dry. |

| Broad Melting Point | Impure product. | Repeat the recrystallization process. Consider column chromatography if recrystallization is ineffective.[12][18] |

Conclusion

This application guide outlines a robust and rational approach for the synthesis of novel anti-inflammatory agents based on the 2-Amino-6-methoxybenzenesulfonamide scaffold. By leveraging a well-established synthetic strategy targeting the selective inhibition of the COX-2 enzyme, researchers can efficiently generate new chemical entities. The provided protocols for synthesis, purification, and characterization, grounded in authoritative literature, offer a reliable foundation for drug discovery programs aimed at developing safer and more effective anti-inflammatory therapies.

References

- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

- ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields.

- PMC. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

- PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.

- RSC Publishing. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.

- ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.

- ResearchGate. (n.d.). Mechanism of action of sulphonamides.

- ResearchGate. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.

- MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids.

- Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate.

- Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.

- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.

- (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.

- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.

- MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.

- PubMed. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes.

- (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.

- PubMed. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere.

- ijrbat. (n.d.). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions.

- PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

- MDPI. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- PMC. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

- MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.

- (2011). Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth.

- ResearchGate. (2025). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.

- PMC. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.

- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.

- Google Patents. (n.d.). CN105038296A - Preparation method of heterocyclic azo dye.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- MDPI. (2025). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases.

- Google Patents. (n.d.). WO2006003068A2 - Alpha-amino acid derivatives with antiinflammatory activity.

- ResearchGate. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. drugs.com [drugs.com]

- 3. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. zenodo.org [zenodo.org]

- 8. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. CN105038296A - Preparation method of heterocyclic azo dye - Google Patents [patents.google.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Abstract :Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - Lifescience Global [lifescienceglobal.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 17. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Crystallization techniques for 2-Amino-6-methoxybenzenesulfonamide X-ray analysis

Application Note: Crystallization Techniques for 2-Amino-6-methoxybenzenesulfonamide X-ray Analysis

Executive Summary & Chemical Context

This guide details the isolation and crystallization of 2-Amino-6-methoxybenzenesulfonamide (2-A-6-MBS) suitable for Single-Crystal X-ray Diffraction (SC-XRD). As a sterically congested trisubstituted benzene derivative, this molecule presents unique challenges due to the "ortho-effect" where the central sulfonamide group is flanked by amino and methoxy substituents.

Successful crystallization requires balancing the competing hydrogen-bonding potential of the sulfonamide (

Key Molecular Features:

-

H-Bond Donors: 4 (Sulfonamide

, Aniline -

H-Bond Acceptors: 4 (Sulfonyl oxygens, Methoxy oxygen, Aniline nitrogen).

-

Crystallization Risk: High probability of polymorphism and solvate formation due to multiple H-bond acceptors.

Physicochemical Profile & Solvent Selection

The solubility profile of 2-A-6-MBS is dictated by its amphiphilic nature. While the sulfonamide core is polar, the methoxy group and aromatic ring provide significant lipophilicity.

Table 1: Solvent Compatibility Matrix for 2-A-6-MBS

| Solvent Class | Specific Solvent | Solubility | Role in Crystallization |

| Primary (Good) | Acetone | High | Excellent for cooling/evaporation; risk of solvates. |

| Primary (Good) | Ethanol (Abs.) | High | Preferred for evaporative growth; forms stable lattices. |

| Primary (Good) | Ethyl Acetate | Moderate | Good for slower evaporation rates. |

| Anti-Solvent | n-Hexane | Insoluble | Ideal precipitant for vapor diffusion. |

| Anti-Solvent | Water | Low | Use with caution; may cause rapid precipitation (amorphous). |

| Modifier | DMSO | Very High | Avoid for evaporation; use only for micro-batch diffusion. |

Technical Insight: Industrial purification of this compound often utilizes Acetone/Water reflux or Ethanol recrystallization [1][2]. For X-ray quality crystals, we must slow this process down significantly to minimize defects.

Detailed Experimental Protocols

Protocol A: Slow Evaporation (Screening Phase)

Best for: Initial polymorph screening and assessing crystal habit.

-

Preparation: Dissolve 20 mg of 2-A-6-MBS in 2 mL of Acetone or Ethanol in a 4 mL borosilicate glass vial.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei (critical for single-crystal quality).

-

Setup: Cover the vial with Parafilm. Pierce 3-5 small holes with a 22G needle to restrict evaporation rate.

-

Incubation: Place in a vibration-free environment at ambient temperature (20–25°C).

-

Observation: Monitor daily. Crystals should appear within 2-5 days.

-

Success Indicator: Clear, prismatic blocks or thick needles.

-

Failure Indicator: Dendritic growth (evaporation too fast) or oiling out.

-

Protocol B: Binary Solvent Vapor Diffusion (Optimized for X-ray)

Best for: High-diffraction quality single crystals.

This method exploits the solubility difference between the solvent and anti-solvent to gently push the system into supersaturation.

System: Solvent (Ethyl Acetate) / Anti-solvent (n-Hexane)

-

Inner Solution: Dissolve 15 mg of 2-A-6-MBS in 1.0 mL of Ethyl Acetate . Ensure the solution is slightly undersaturated (clear). Place this in a small inner vial (1.5 mL).

-

Outer Reservoir: Place the inner vial inside a larger jar (20 mL) containing 4 mL of n-Hexane .

-

Sealing: Tightly cap the outer jar.

-

Mechanism: Volatile Hexane diffuses into the Ethyl Acetate solution, slowly lowering the solubility of the solute.

-

Timeline: Leave undisturbed for 7–14 days. This slow process favors the formation of fewer, larger crystals with lower mosaicity.

Protocol C: Thermal Gradient Recrystallization

Best for: Larger crystals if evaporation fails.

-

Saturation: Suspend 50 mg of compound in 5 mL Ethanol .

-

Heating: Heat to reflux (approx. 78°C) until fully dissolved.

-

Insulation: Turn off the heat source. Place the flask in a Dewar or wrap in multiple layers of aluminum foil to create a "slow cool" gradient (approx. 1-2°C per hour).

-

Harvesting: Allow to reach room temperature over 12 hours, then place in a refrigerator (4°C) for another 24 hours.

Critical Workflow Visualization

The following diagram outlines the decision logic for crystallizing 2-A-6-MBS, integrating troubleshooting steps for common failure modes like "oiling out" (liquid-liquid phase separation).

Caption: Decision matrix for 2-A-6-MBS crystallization. "Oiling out" requires switching to lower concentrations or vapor diffusion.

X-ray Data Collection & Handling

Once crystals are obtained, proper handling is vital to preserve the lattice integrity of sulfonamides, which can be brittle.

-

Cryoprotection: If crystallizing from water-free solvents, the crystal may not need extensive cryoprotection. However, a quick dip in Paratone-N oil is recommended before mounting.

-

Mounting: Use a MiTeGen loop matching the crystal size (typically 0.1 – 0.3 mm).

-

Data Collection: Collect data at 100 K using a nitrogen stream. This freezes thermal motion of the methoxy group and improves resolution.

-

Expected Space Group: Due to the lack of chiral centers in the base molecule (unless it is a salt with a chiral counter-ion), expect Centrosymmetric space groups like P21/c (Monoclinic) or P-1 (Triclinic), which are common for planar aromatics stacking via

interactions [3].

References

-

Zentiva, A.S. (2005). Method of preparation of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. World Intellectual Property Organization, WO2005075415A1. Link

-

Synthon, B.V. (2003). Process for making Tamsulosin. World Intellectual Property Organization, WO2003037850A1. Link

-

Gelbrich, T., et al. (2007). Systematic investigation of the structural diversity of sulfonamides. CrystEngComm, 9, 88-101. Link

-

Hampton Research. (2023). Vapor Diffusion Crystallization Guide. Link

Application Note: Preparation of 2-Amino-6-methoxybenzenesulfonamide for Biological Assays

Introduction & Chemical Context